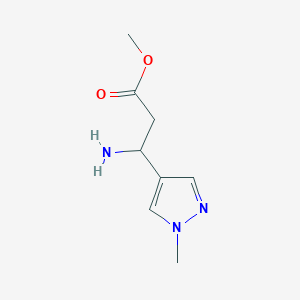
2',6'-Dichloro-2-methylaminoacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,6’-Dichloro-2-methylaminoacetanilide is an organic compound with the molecular formula C9H10Cl2N2O. It is a derivative of acetanilide, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions, and the acetamide group is substituted with a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-2-methylaminoacetanilide typically involves the following steps:
Chlorination: The starting material, acetanilide, undergoes chlorination to introduce chlorine atoms at the 2 and 6 positions of the phenyl ring. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
Amination: The chlorinated intermediate is then reacted with methylamine to introduce the methylamino group at the acetamide position. This step usually requires a catalyst and is carried out under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dichloro-2-methylaminoacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2’,6’-Dichloro-2-methylaminoacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2’,6’-Dichloro-2-methylaminoacetanilide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2’,6’-Dichloro-2-methylaminoacetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichlorobenzamide: Similar in structure but lacks the methylamino group.
2,6-Dichloroaniline: Contains the dichloro substitution but has an aniline group instead of the acetamide group.
2,6-Dichloro-N-methylaniline: Similar but with a different substitution pattern on the nitrogen atom.
Uniqueness
2’,6’-Dichloro-2-methylaminoacetanilide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and methylamino groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
73623-37-7 |
|---|---|
Formule moléculaire |
C9H10Cl2N2O |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
N-(2,6-dichlorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-12-5-8(14)13-9-6(10)3-2-4-7(9)11/h2-4,12H,5H2,1H3,(H,13,14) |
Clé InChI |
MOLOEKGEOUFCMA-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)NC1=C(C=CC=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)


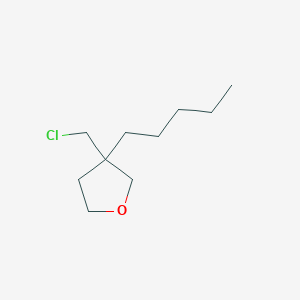
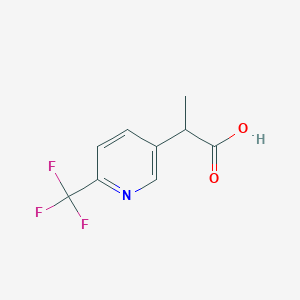
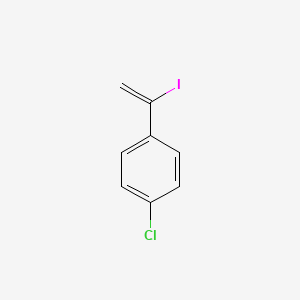
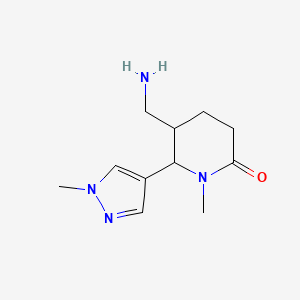
![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)

![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
